![molecular formula C8H17N3O3SSi B14238508 N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 362478-61-3](/img/structure/B14238508.png)
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is a compound that combines the properties of silanes and thiadiazoles. It is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in various applications such as surface modification, adhesion promotion, and as a crosslinking agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for crosslinking and adhesion.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted thiadiazole derivatives
Applications De Recherche Scientifique
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability
Mécanisme D'action
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion and crosslinking properties of the compound. The thiadiazole ring can interact with various molecular targets, enhancing the compound’s functionality in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and crosslinking properties .
Propriétés
Numéro CAS |
362478-61-3 |
|---|---|
Formule moléculaire |
C8H17N3O3SSi |
Poids moléculaire |
263.39 g/mol |
Nom IUPAC |
N-(3-trimethoxysilylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H17N3O3SSi/c1-12-16(13-2,14-3)6-4-5-9-8-11-10-7-15-8/h7H,4-6H2,1-3H3,(H,9,11) |
Clé InChI |
KWIIXUHFRGMVGB-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCNC1=NN=CS1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
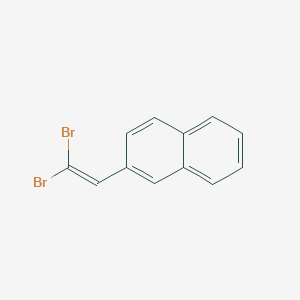
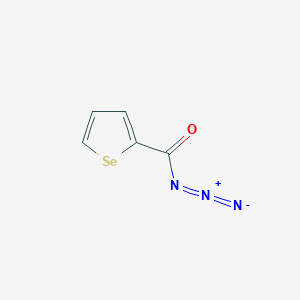
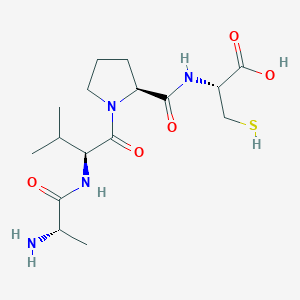
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
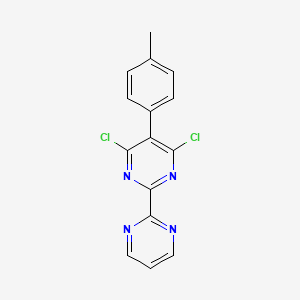
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)

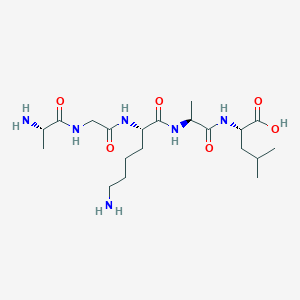
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
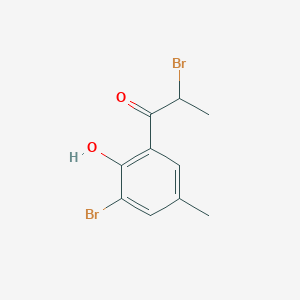

![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
